![molecular formula C10H13NO2 B2508836 N-(4-methoxy-3-methylphenyl)acetamide CAS No. 31910-25-5](/img/structure/B2508836.png)
N-(4-methoxy-3-methylphenyl)acetamide
Overview
Description
N-(4-methoxy-3-methylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of 4-methoxy-3-methylaniline: The most common method involves the acylation of 4-methoxy-3-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: N-(4-methoxy-3-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products: Oxidation typically results in the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
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Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: Reduction can lead to the formation of amines or alcohols.
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Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products: Substituted derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- IUPAC Name : N-[4-methoxy-3-methylphenyl]acetamide
- Chemical Structure : The compound features a methoxy group and a methyl group on a phenyl ring, contributing to its biological activity.
Inhibition of Aldose Reductase
One of the primary applications of N-(4-methoxy-3-methylphenyl)acetamide is its potential as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the complications of diabetes, particularly in the conversion of glucose to sorbitol, which can lead to cellular damage. Inhibiting this enzyme can mitigate diabetic complications such as neuropathy and retinopathy.
- Case Study : Research indicated that derivatives similar to this compound effectively reduced sorbitol accumulation in diabetic rat models, suggesting its therapeutic potential in managing diabetes-related complications .
Antitumor Activity
Emerging studies have indicated that acetamide derivatives may possess antitumor properties. The mechanism appears to involve the inhibition of specific enzymes that are crucial for tumor growth.
- Case Study : A study on sulfonamide derivatives demonstrated that modifications similar to those found in this compound could inhibit carbonic anhydrase isozymes, which are often overexpressed in tumors .
Analytical Applications
This compound is also utilized in analytical chemistry for the development of various assays and detection methods due to its unique chemical properties.
- Applications :
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on human health.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-methylphenyl)acetamide is primarily based on its interaction with biological targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring influence its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)acetamide: This compound lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.
N-(3-methylphenyl)acetamide: This compound lacks the methoxy group at the 4-position, which can influence its solubility and interaction with biological targets.
N-(4-methoxy-3-sulfamoylphenyl)acetamide:
Uniqueness: N-(4-methoxy-3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and interaction with specific biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
N-(4-methoxy-3-methylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is a derivative of acetanilide, modified by the addition of a methoxy group at the para position and a methyl group at the meta position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
The synthesis of this compound typically involves the acylation of 4-methoxy-3-methylaniline using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine. This method allows for the selective introduction of the acetamide functional group while preserving the integrity of the aromatic system.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of methoxy and methyl groups enhances its binding affinity and specificity, influencing pathways related to analgesic and anti-inflammatory effects .
Pharmacological Studies
Recent studies have highlighted several pharmacological properties associated with this compound:
- Analgesic Effects : Preliminary investigations suggest that this compound may exhibit analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.
- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 μg/mL, indicating potent bactericidal effects .
- Cytotoxic Properties : Certain derivatives of this compound have shown promising cytotoxicity against cancer cell lines, suggesting potential applications in oncology. For instance, compounds derived from this compound have been evaluated for their ability to inhibit cell migration and induce apoptosis in HepG2 liver cancer cells .
1. Antimicrobial Evaluation
A study evaluating various derivatives of this compound found that they displayed significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. The compounds not only inhibited bacterial growth but also demonstrated a capacity to reduce biofilm formation significantly .
Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Reduction (%) |
---|---|---|---|
7b | 0.22 | 0.25 | 75 |
Ciprofloxacin | 0.5 | 1 | 60 |
2. Cytotoxicity Studies
Research on cytotoxicity revealed that certain derivatives exhibited IC₅₀ values below 10 µM against HepG2 cells, indicating their potential as anti-cancer agents. The mechanism involved cell cycle arrest at the G2/M phase, suggesting that these compounds could effectively halt tumor progression .
Compound | IC₅₀ (µM) | Target Cell Line |
---|---|---|
Derivative A | 8.5 | HepG2 |
Derivative B | 9.2 | MCF-7 |
Future Directions
Given the promising biological activities exhibited by this compound and its derivatives, further research is warranted to explore their full therapeutic potential. Future studies should focus on:
- In Vivo Testing : Conducting animal studies to validate efficacy and safety profiles.
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
Properties
IUPAC Name |
N-(4-methoxy-3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBJOBHAURZVBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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